molecular formula C19H22N2S B15184204 10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine CAS No. 1460240-93-0

10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine

Cat. No.: B15184204
CAS No.: 1460240-93-0
M. Wt: 310.5 g/mol
InChI Key: CBHCDHNUZWWAPP-OAHLLOKOSA-N
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Description

Mepazine, also known as Pecazine, is a phenothiazine derivative that was initially synthesized in 1953 by Wilhelm Schuler and Otto Nieschulz. It was formerly used as a neuroleptic drug or major tranquilizer. Mepazine has been of interest in recent research due to its inhibitory effects on MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) and RANKL (receptor activator of nuclear factor κ-B ligand) pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mepazine can be synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. One common method involves the alkylation of phenothiazine with 1-methylpiperidine under controlled conditions to yield mepazine .

Industrial Production Methods

Industrial production of mepazine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Mepazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Mepazine exerts its effects primarily through the inhibition of MALT1 protease activity. MALT1 is a key player in the NF-κB signaling pathway, which is crucial for immune cell activation and inflammation. By inhibiting MALT1, mepazine can modulate immune responses and reduce inflammation . Additionally, mepazine’s inhibition of RANKL-induced osteoclastogenesis involves a MALT1-independent mechanism .

Comparison with Similar Compounds

Mepazine belongs to the phenothiazine family, which includes other compounds such as:

    Chlorpromazine: Used as an antipsychotic.

    Promethazine: Used as an antihistamine and antiemetic.

    Trifluoperazine: Used as an antipsychotic.

Uniqueness of Mepazine

Mepazine is unique due to its dual inhibitory effects on MALT1 and RANKL pathways, which are not commonly observed in other phenothiazine derivatives. This makes it a valuable compound for research in both cancer and autoimmune diseases .

Properties

CAS No.

1460240-93-0

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine

InChI

InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3/t15-/m1/s1

InChI Key

CBHCDHNUZWWAPP-OAHLLOKOSA-N

Isomeric SMILES

CN1CCC[C@H](C1)CN2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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